5,6,7,8,9,10-Hexahydrobenzocyclooctene
Overview
Description
5,6,7,8,9,10-Hexahydrobenzocyclooctene is a chemical compound with the linear formula C12H16 . It has a molecular weight of 160.261 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5,6,7,8,9,10-Hexahydrobenzocyclooctene can be represented by the InChI string: InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Catalytical intramolecular cyclisation : The compound is produced as a result of the internal cyclisation of 1,5,9-cyclododecatriene, induced by a catalytical amount of Cp2TiCl2-LAHδ. This study highlights its formation and structural determination through various spectroscopic methods (Tureček et al., 1979).
Synthesis in medicinal chemistry : It has been used in the synthesis of estrogen receptor-binding compounds, indicating its potential in the development of pharmaceuticals, particularly in the context of antiestrogen properties (Mccague et al., 1986).
Application in organic chemistry : In a study involving the synthesis of new 6-amino-substituted benzo[c]phenanthridine derivatives, the compound was prepared as part of a one-pot procedure, demonstrating its relevance in complex organic synthesis processes (Janin et al., 1993).
Flow-vacuum pyrolysis studies : The compound was involved in the study of flow-vacuum pyrolyses of certain dibenzocycloalkanones, indicating its role in analytical and applied pyrolysis research (Banciu et al., 2001).
Precursor in synthesis of functionalized compounds : It has been used as a precursor for the synthesis of functionalized benzocyclooctenes, demonstrating its utility in the preparation of structurally complex and potentially useful organic compounds (Tutar et al., 2004).
Investigation in thermal isomerizations : Its derivatives have been synthesized and studied for their thermal isomerization properties, contributing to the understanding of reaction mechanisms in organic chemistry (Tsuji et al., 1971).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8,9,10-hexahydrobenzo[8]annulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKYNRATSQVVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=CC=CC=C2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148114 | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
CAS RN |
1076-69-3 | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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